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Introduction

Pulmonary Hypertension (PH) is a severe condition characterized by elevated blood pressure
in the pulmonary arteries. A key hemodynamic parameter in the diagnosis and management of
PH is Pulmonary Vascular Resistance (PVR), which represents the afterload faced by the right
ventricle. Mosliciguat is an investigational, first-in-class, inhaled soluble guanylate cyclase
(sGC) activator. It is designed for targeted delivery to the lungs to treat pulmonary
hypertension.[1][2] Unlike sGC stimulators, Mosliciguat activates sGC independently of nitric
oxide (NO) and can also activate the NO-insensitive, heme-free form of the enzyme (apo-sGC),
which is prevalent in conditions of high oxidative stress often seen in PH.[1][3][4] This unique
mechanism of action leads to increased production of cyclic guanosine monophosphate
(cGMP), resulting in vasodilation and a subsequent reduction in PVR. These application notes
provide detailed protocols for measuring the changes in PVR following treatment with
Mosliciguat in both clinical and preclinical settings.

Mechanism of Action: The NO-sGC-cGMP Pathway and
Mosliciguat

The nitric oxide (NO) signaling pathway plays a crucial role in regulating vascular tone.
Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and binds to the

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b3325865?utm_src=pdf-interest
https://www.benchchem.com/product/b3325865?utm_src=pdf-body
https://www.atsjournals.org/doi/abs/10.1164/ajrccm.2025.211.Abstracts.A4978
https://synapse.patsnap.com/article/roivant-introduces-mosliciguat-a-novel-inhaled-sgc-activator
https://www.benchchem.com/product/b3325865?utm_src=pdf-body
https://www.atsjournals.org/doi/abs/10.1164/ajrccm.2025.211.Abstracts.A4978
https://pmc.ncbi.nlm.nih.gov/articles/PMC9526466/
https://pubmed.ncbi.nlm.nih.gov/36183104/
https://www.benchchem.com/product/b3325865?utm_src=pdf-body
https://www.benchchem.com/product/b3325865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

heme moiety of soluble guanylate cyclase (sGC). This activation catalyzes the conversion of
guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second
messenger that promotes vasodilation, and has anti-inflammatory, anti-fibrotic, and anti-
proliferative effects.

In pathological states like pulmonary hypertension, oxidative stress can lead to the oxidation or
loss of the heme group from sGC, rendering the enzyme insensitive to NO (apo-sGC) and
impairing vasodilation. Mosliciguat is an sGC activator that can directly stimulate the enzyme,
mimicking the effect of NO. Crucially, it also activates the NO-insensitive apo-sGC, restoring
the pathway's function even in conditions of NO depletion or high oxidative stress.
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Caption: Mosliciguat signaling pathway in vascular smooth muscle cells.

Experimental Protocols

The accurate measurement of PVR is critical to evaluating the efficacy of Mosliciguat. The
gold standard for this measurement is invasive right heart catheterization. However, non-
invasive methods are valuable for screening and follow-up, while animal models are essential
for preclinical development.

Protocol 1: Invasive PVR Measurement in a Clinical
Setting via Right Heart Catheterization (RHC)
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This protocol outlines the gold-standard method for direct PVR measurement in human
subjects, as employed in clinical trials like the ATMOS study for Mosliciguat.

Obijective: To directly measure mean pulmonary artery pressure (mPAP), pulmonary artery
wedge pressure (PAWP), and cardiac output (CO) to calculate PVR before and after
Mosliciguat administration.

Materials:

e Swan-Ganz balloon-tipped pulmonary artery catheter

e Pressure transducer system

e Fluoroscopy equipment

» Sterile drapes, gowns, and gloves

e Local anesthetic (e.g., Lidocaine)

o Standard RHC insertion kit

e Cardiac monitor (ECG, blood pressure, Sp0O2)

o Equipment for Fick or thermodilution cardiac output measurement
Procedure:

o Patient Preparation: The patient should be in a fasting state. Obtain informed consent.
Position the patient supine on the catheterization table.

o Transducer Calibration: Level the pressure transducer to the phlebostatic axis (mid-axillary
line at the fourth intercostal space) and zero it to atmospheric pressure. This step is crucial
for accurate pressure readings.

o Catheter Insertion: Under sterile conditions and local anesthesia, access a central vein
(typically internal jugular, femoral, or subclavian). Insert the pulmonary artery catheter.
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» Catheter Advancement: Advance the catheter through the right atrium, right ventricle, and
into the pulmonary artery under fluoroscopic and pressure waveform guidance.

e Baseline Hemodynamic Measurements:

o Record pressures in the right atrium (RAP), right ventricle (RVP), and pulmonary artery
(systolic, diastolic, and mean).

o Advance the catheter to a distal pulmonary artery branch and inflate the balloon to obtain
the pulmonary artery wedge pressure (PAWP), which estimates left atrial pressure.

o Measure Cardiac Output (CO). The thermodilution method is commonly used.
Alternatively, the Fick principle can be applied, which requires measurement of oxygen
consumption and arteriovenous oxygen difference.

» Mosliciguat Administration: Administer the specified single dose of inhaled Mosliciguat via
a dry powder inhaler.

o Post-Treatment Measurements: Repeat the full set of hemodynamic measurements (mMPAP,
PAWP, CO) at specified time points post-administration (e.g., over a 3-hour period as in the
ATMOS trial) to assess the peak and sustained effects of the drug.

e PVR Calculation: Calculate PVR using the following formula:
o PVR (Wood Units) = (mPAP - PAWP) / CO

o To convert to dynes-sec-cm~3, multiply the result in Wood Units by 80.
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Caption: Experimental workflow for invasive PVR measurement via RHC.
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Protocol 2: Non-invasive Estimation of PVR using
Doppler Echocardiography

This protocol provides a non-invasive alternative to RHC for estimating PVR, suitable for

screening or longitudinal monitoring.

Objective: To estimate PVR using Doppler-derived measurements of blood flow velocity in the

heart.

Materials:

Echocardiography machine with Doppler capabilities (pulsed-wave and continuous-wave)

Standard echocardiography probes

Procedure:

Patient Positioning: Position the patient in the left lateral decubitus position.
Acquire Views: Obtain standard parasternal and apical echocardiographic views.
Measure Peak Tricuspid Regurgitant Velocity (TRV):

o Using continuous-wave Doppler through the tricuspid valve from the apical 4-chamber
view, identify the tricuspid regurgitation jet.

o Measure the peak velocity (TRV) of this jet in m/s.
Measure Right Ventricular Outflow Tract Time-Velocity Integral (RVOT VTI):

o From the parasternal short-axis view, place the pulsed-wave Doppler sample volume in
the right ventricular outflow tract, just proximal to the pulmonary valve.

o Trace the spectral Doppler envelope to obtain the time-velocity integral (VTI) in cm. This
value is a surrogate for stroke volume.

PVR Estimation:
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o Calculate the ratio of TRV to RVOT VTI (TRV/RVOT VTI). This ratio has been shown to
correlate well with invasively measured PVR.

o A common equation used to estimate PVR is: PVR (Wood Units) = (TRV / RVOT VTI) x 10
+0.16

o Data Comparison: Perform measurements at baseline and at appropriate time points after
Mosliciguat administration to assess the change in estimated PVR.

Protocol 3: PVR Measurement in a Preclinical Rodent
Model of PH

This protocol describes an in vivo method for measuring PVR in a rodent model (e.g., hypoxia-
induced or monocrotaline-induced PH), mirroring techniques used in the preclinical evaluation
of Mosliciguat.

Objective: To measure hemodynamic parameters in an anesthetized rodent to calculate PVR
following Mosliciguat administration.

Materials:

Anesthesia (e.g., isoflurane) and ventilator

High-fidelity pressure-volume catheter (e.g., Millar) or separate pressure and flow probes

Surgical microscope and micro-dissection tools

Data acquisition system

Inhalation delivery system for administering aerosolized Mosliciguat
Procedure:

« Animal Model Induction: Induce pulmonary hypertension in rodents (e.g., rats or mice) using
a standard method such as chronic exposure to hypoxia (e.g., 10% FiO2 for 3-4 weeks).

¢ Anesthesia and Ventilation: Anesthetize the animal and maintain it on a ventilator to ensure
stable respiratory function. Monitor vital signs throughout the procedure.
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Surgical Preparation:
o Perform a median sternotomy to expose the heart and great vessels.

o For PVR measurement, direct access to the pulmonary artery and left atrium (or a
surrogate) is needed.

Catheterization:

o Insert a high-fidelity pressure catheter directly into the main pulmonary artery to measure
PAP.

o A second pressure catheter can be placed in the left atrium or ventricle to measure left
atrial pressure (LAP) or left ventricular end-diastolic pressure (LVEDP) as a surrogate for
PAWP.

o Place an ultrasonic flow probe around the pulmonary artery to measure cardiac output
(CO).

Baseline Measurements: Allow the animal to stabilize and record baseline PAP, LAP (or
LVEDP), and CO.

Mosliciguat Administration: Administer a defined dose of Mosliciguat via the inhalation
system. Preclinical studies have demonstrated its efficacy when delivered this way.

Post-Treatment Measurements: Continuously record hemodynamic parameters or take
measurements at discrete time intervals after administration to determine the effect on PVR.

PVR Calculation: Calculate PVR using the same formula as in the clinical setting:

o PVR = (MPAP - LAP) / CO
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Caption: Workflow for PVR measurement in a preclinical rodent model.

Data Presentation and Interpretation
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Quantitative data should be summarized in clear, structured tables to facilitate comparison
between baseline and post-treatment values.

Clinical Trial Data Summary

The Phase 1b ATMOS trial provides key data on the acute hemodynamic effects of a single
inhaled dose of Mosliciguat in patients with PAH or CTEPH.

Table 1: Mean Peak Percent Change (PPC) in PVR from Baseline after a Single Inhaled Dose
of Mosliciguat (ATMOS Trial - Per Protocol Set)

Dose Escalation Number of Patients (N) Mean PPC in PVR [95% CI]
Dose 1 4 -21.0% [-31.6%, -10.4%]
Dose 2 4 -16.1% [-32.8%, 0.7%]

Dose 3 4 -25.9% [-60.3%, 8.4%]

Dose 4 4 -38.1% [-55.9%, -20.3%)]

Dose 5 4 -36.3% [-48.3%, -24.4%)]

Cl: Confidence Interval; PVR: Pulmonary Vascular Resistance; PPC: Peak Percent Change

Table 2: Changes in Other Hemodynamic Parameters at Highest Doses (ATMOS Trial)

Parameter Observation

Pulmonary Artery Pressure Decreased

Cardiac Output (CO) Increased by ~25% from baseline
Systemic Vascular Resistance No safety-relevant changes
Systemic Blood Pressure No safety-relevant changes

Interpretation: The data clearly demonstrate that Mosliciguat induces a substantial, dose-
dependent reduction in PVR. A reduction in PVR is the primary therapeutic goal, as it lessens
the afterload on the right ventricle. The concurrent increase in cardiac output without a
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significant drop in systemic blood pressure is a highly favorable profile, suggesting a targeted
pulmonary vasodilatory effect. The lack of significant systemic effects highlights the benefit of
inhaled administration for lung-selective delivery. When analyzing results, researchers should
consider the peak effect, duration of action, and the relationship between PVR reduction and
changes in other parameters like cardiac output and pulmonary artery pressure.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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